molecular formula C18H18F2N2O B3018106 3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide CAS No. 1798029-84-1

3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide

Cat. No.: B3018106
CAS No.: 1798029-84-1
M. Wt: 316.352
InChI Key: ASNBBLXNOXEJBQ-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide is a fluorinated benzamide derivative characterized by a 3,4-difluoro-substituted benzene core linked via an amide bond to a (1-phenylpyrrolidin-2-yl)methyl group. The pyrrolidine moiety introduces conformational rigidity and may influence receptor binding through steric and electronic effects.

Properties

IUPAC Name

3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O/c19-16-9-8-13(11-17(16)20)18(23)21-12-15-7-4-10-22(15)14-5-2-1-3-6-14/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNBBLXNOXEJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide involves constructing the pyrrolidine ring from different cyclic or acyclic precursors or functionalizing preformed pyrrolidine rings . The reaction conditions and synthetic routes vary, but they typically involve the use of reagents that facilitate the formation of the pyrrolidine ring and its subsequent functionalization.

Chemical Reactions Analysis

3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has diverse applications in scientific research due to its unique properties. It is valuable for drug development and studying protein-protein interactions.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Structural Differences :

  • The target compound lacks sulfamoyl or oxadiazole groups found in LMM5/LMM11, suggesting divergent biological targets.
  • Unlike Rip-B’s methoxy and phenolic groups, the 3,4-difluoro substitution may reduce hydrogen-bonding capacity but enhance electronegativity.
  • The pyrrolidine side chain distinguishes it from catalytic benzoylthioureas (L1/L2/L3) and heterocyclic derivatives in .

Physicochemical Properties

Compound Melting Point (°C) Solubility/Stability Key Substituents
Target Compound N/A Likely DMSO-soluble* 3,4-difluoro, pyrrolidine
Rip-B () 96 Soluble in organic solvents 2-hydroxy, 3,4-dimethoxy
Example 53 () 175–178 Stable in DME/water mixtures Fluorochromenone, pyrazolopyrimidine
LMM5/LMM11 () N/A DMSO/Pluronic F-127 Oxadiazole, sulfamoyl

*Inferred from analogs like LMM5/LMM11, which use DMSO/Pluronic F-127 for solubilization .

Target Compound Hypotheses :

  • The 3,4-difluoro group could enhance binding to hydrophobic enzyme pockets.
  • The pyrrolidine’s phenyl group may facilitate π-π stacking with aromatic residues in targets like kinases or GPCRs.

Data Table: Key Analog Compounds

Compound Name/ID Substituents/Functional Groups Biological/Catalytic Activity Melting Point (°C) Source
LMM5 4-[benzyl(methyl)sulfamoyl], oxadiazole Antifungal (C. albicans) N/A
LMM11 4-[cyclohexyl(ethyl)sulfamoyl], oxadiazole Antifungal (C. albicans) N/A
Rip-B 2-hydroxy, 3,4-dimethoxy Synthetic intermediate 96
Example 53 () Fluorochromenone, pyrazolopyrimidine Kinase inhibition (hypothesized) 175–178
L1 () 4-chloro, benzoylthiourea Suzuki coupling catalysis N/A
Thiazolyl Derivative () Methylthio-thiazolyl Anticancer/antiviral N/A

Biological Activity

3,4-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and antibacterial properties. This article reviews the biological activity of this compound, synthesizing available research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₄F₂N₂O
  • Molecular Weight : 252.26 g/mol

This compound features a difluorobenzamide moiety linked to a pyrrolidine ring, which may contribute to its biological activity by influencing its interaction with biological targets.

Antiviral Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit significant antiviral properties. For instance, compounds structurally similar to this compound have been evaluated for their efficacy against HIV. In one study, certain benzamide derivatives demonstrated potent inhibitory effects on HIV replication, suggesting that modifications in the benzamide structure can enhance antiviral activity.

Table 1: Antiviral Activity of Related Compounds

CompoundEC50 (μM) Early StageEC50 (μM) Late Stage
PF-740.056 ± 0.0170.23 ± 0.17
6a-98.18 ± 1.800.32 ± 0.11
3,4-Difluoro-N...TBDTBD

Note: The EC50 values for this compound are yet to be determined (TBD).

Antibacterial Activity

In addition to antiviral properties, compounds similar to this compound have shown antibacterial activity against various pathogens. For example, studies have reported moderate antibacterial effects against strains such as Xanthomonas oryzae and Xanthomonas citri , with comparative analysis indicating that modifications in the molecular structure can influence efficacy.

Table 2: Antibacterial Activity of Benzamide Derivatives

CompoundMinimum Inhibitory Concentration (MIC) μg/mL
Hymexazol6.11
Compound ATBD
Compound BTBD

Note: The MIC values for specific derivatives of this compound are yet to be determined (TBD).

The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve interactions with specific viral proteins or bacterial enzymes. Molecular docking studies suggest potential binding sites within viral capsid proteins and bacterial enzymes such as succinate dehydrogenase (SDH), indicating a multifaceted approach to inhibition.

Case Studies and Research Findings

  • Antiviral Efficacy : A recent study focused on a series of phenylalanine derivatives demonstrated that structural modifications led to enhanced binding affinity and selectivity towards HIV capsid proteins, suggesting a promising pathway for developing antiviral agents based on the benzamide scaffold.
  • Antibacterial Evaluation : Another investigation into novel benzoylurea derivatives highlighted their antifungal and antibacterial properties, indicating the importance of substituents in enhancing biological activity against specific pathogens.

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